N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide: is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group attached to the benzothiophene ring. The compound also features a 4-acetylphenyl group and a chlorine atom at specific positions on the benzothiophene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 4-Acetylphenyl Group: The 4-acetylphenyl group can be introduced through Friedel-Crafts acylation reactions using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the 4-acetylphenyl moiety, converting it to an alcohol.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzothiophenes: From substitution reactions.
Scientific Research Applications
Chemistry: N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-Acetylphenyl)-maleic imide
- N-(4-Acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Comparison: N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the distinct electronic and steric effects of the benzothiophene ring and the chlorine atom. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-10(20)11-6-8-12(9-7-11)19-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPSSCTCHIJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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